3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one is an organic compound with a complex structure that includes multiple phenyl groups attached to a prop-2-en-1-one backbone
Preparation Methods
The synthesis of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by combining 4-(3-phenylphenyl)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at room temperature and allowed to stir for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one include:
3-Phenyl-1-propanol: A simpler structure with a single phenyl group and a hydroxyl group, used in organic synthesis and as a fragrance ingredient.
3-Phenyl-2-propen-1-ol: Contains a phenyl group and an allylic alcohol, used in the synthesis of various organic compounds.
1,3,5-Trisubstituted-4,5-dihydro-1H-imidazole derivatives: These compounds have similar aromatic structures and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its complex structure with multiple phenyl groups, which provides distinct chemical properties and potential for diverse applications.
Properties
CAS No. |
6340-15-4 |
---|---|
Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H20O/c28-27(19-14-21-8-3-1-4-9-21)24-17-15-23(16-18-24)26-13-7-12-25(20-26)22-10-5-2-6-11-22/h1-20H |
InChI Key |
CQHBOHCMFCABTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.